Tolfenpyrad-benzoic acid

Descripción general

Descripción

Tolfenpyrad-benzoic acid is a compound derived from tolfenpyrad, a broad-spectrum insecticide and miticide belonging to the pyrazole class of insecticides. Tolfenpyrad is known for its contact activity against various pests, including eggs, larvae, nymphs, and adults. It also exhibits anti-feeding activity on lepidopteran insects . This compound is used in agriculture to protect crops such as vegetables, fruits, nuts, and vines from economically significant insect pests .

Métodos De Preparación

The preparation of tolfenpyrad-benzoic acid involves several synthetic steps. One method includes the following steps :

Mixing and Dissolving Raw Materials: Sequentially add 1-methyl-3-ethyl-4-chloro-5-carboxamide, 1H pyrazole, and 4-(4-methylphenoxy)phenyl into a reaction kettle, stirring and dissolving.

Acylation Reaction: Acylate to obtain 4-chloro-3-ethyl-1-methyl-5-pyrazole formyl chloride.

Cooling and Post-Condensation Reaction: Add the mixture into a refrigerator for rapid cooling, carry out condensation reaction with 4-(4-methylphenoxy)benzylamine prepared by sodium borohydride reduction, and then heat to room temperature.

Drying and Separating: Uniformly dry the reaction solution by a dryer and separate by column chromatography to obtain white solid this compound.

Análisis De Reacciones Químicas

Tolfenpyrad-benzoic acid (PTCA) formation and characteristics

-

Formation : this compound (PTCA) is a major metabolite formed through the oxidation of the methyl group on the tolyloxy ring of tolfenpyrad .

-

Mobility : In soil, PTCA is mobile, with KOC values of 12.5 and 19 .

Metabolic Pathways of Tolfenpyrad Involving PTCA

-

In Rats : The main metabolic pathways of tolfenpyrad in rats involve the oxidation of the methyl group on the tolyloxy ring to form PTCA. Further oxidation of the ethyl group on the pyrazole ring can then occur (OH-PT-CA), followed by conjugation (Sul-OH-PT-CA) .

-

In Humans : Plausible metabolic pathways of tolfenpyrad in humans include the oxidation of the methyl group on the benzene ring to form PTCA .

-

Photodegradation : In photodegradation, the oxidation of the methyl group on the tolyloxy ring leads to the formation of PTCA, among other degradates .

Environmental Fate and Degradation

-

Aquatic systems : Tolfenpyrad can contaminate surface water via spray drift and runoff of residues sorbed to sediment .

-

Degradation Products Toxicity : Recent data indicates that degradates of tolfenpyrad, including PTCA, are much less toxic than the parent material to fish .

-

Photolysis : Tolfenpyrad degrades photolytically in water, with PTCA being one of the degradates .

Toxicity and Effects

-

Ecological Toxicity : Tolfenpyrad is moderately toxic to mammals on an acute exposure basis but displays greater toxicity on a chronic exposure basis. It is highly toxic to honeybees .

-

Effects on Body Weight : Toxic effects, such as decreases in body weight and body weight gain, have been observed in various species (rats, mice, rabbits, and dogs) in subchronic and chronic toxicity studies .

-

Hepatocytotoxicity : Tolfenpyrad and PTCA exhibit comparable metabolic profiles and significantly disrupt purine and glutathione metabolism .

Studies and Findings

-

Metabolism in Rats : Tolfenpyrad metabolites were investigated using rat liver homogenate fractions, with PTCA being a major metabolite .

-

Human Exposure : Human exposure to tolfenpyrad and its transformation products, including PTCA, is inevitable due to its extensive use .

-

Plasma Analysis : Analysis of plasma from a cadaver suspected of tolfenpyrad poisoning confirmed the presence of both tolfenpyrad and PTCA .

-

Excretion : Following oral administration of tolfenpyrad to rats, metabolites such as PT-CA, Sul-OH-PT-CA, and OH-PT-CA were detected in the feces .

Aplicaciones Científicas De Investigación

Tolfenpyrad-benzoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a template molecule in the synthesis of molecularly imprinted polymers for selective extraction and determination of tolfenpyrad in various samples.

Biology: Studied for its insecticidal and miticidal properties, particularly against pests resistant to other insecticides.

Medicine: Investigated for its potential use in developing new therapeutic agents targeting mitochondrial respiratory electron transport chain.

Industry: Applied in agriculture to protect crops from pests, ensuring higher yields and better quality produce.

Mecanismo De Acción

Tolfenpyrad-benzoic acid exerts its effects by inhibiting complex I in the mitochondrial respiratory electron transport chain . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of target pests. The molecular targets involved include various components of the mitochondrial electron transport chain, which are essential for cellular respiration and energy production .

Comparación Con Compuestos Similares

Tolfenpyrad-benzoic acid is unique compared to other similar compounds due to its broad-spectrum activity and specific mechanism of action . Similar compounds include:

Pyrazolecarboxamide insecticides: Such as fipronil and ethiprole, which also target the nervous system of pests but through different mechanisms.

Carboxamide insecticides: Such as chlorantraniliprole and cyantraniliprole, which target ryanodine receptors in pests.

This compound stands out due to its ability to inhibit the mitochondrial electron transport chain, making it effective against pests resistant to other classes of insecticides .

Actividad Biológica

Tolfenpyrad, a pyrazole derivative, is primarily known for its insecticidal and miticidal properties. Its biological activity, particularly in agricultural applications, has been extensively studied, revealing significant insights into its mechanisms of action, metabolism, and potential therapeutic applications.

Chemical Structure and Properties

Tolfenpyrad-benzoic acid (CAS Number: 1493803-85-2) is characterized by its complex structure, which includes a pyrazole ring and benzoic acid moiety. This unique configuration contributes to its efficacy against a wide range of pests, particularly those resistant to other insecticides.

Tolfenpyrad operates primarily by inhibiting Complex I of the mitochondrial respiratory electron transport chain. This inhibition disrupts ATP production in target organisms, leading to their death. The compound exhibits both contact and systemic activity against various life stages of pests, including eggs, larvae, nymphs, and adults .

Metabolism and Pharmacokinetics

The metabolism of tolfenpyrad has been studied in various animal models. Following administration, it is rapidly absorbed and metabolized predominantly in the liver. Key findings from studies include:

- Tissue Concentrations : After repeated doses in rats, tissue concentrations peaked in the liver and kidneys. For instance, at 4 hours post-administration, the concentration in the liver was approximately 7.75 mg eq/kg for males and 10.6 mg eq/kg for females .

- Excretion : Less than 0.7% of the administered dose was excreted unchanged in bile. Metabolites such as OH-PAM were present at levels less than 0.5% of the administered dose .

Table 1: Metabolic Profile of Tolfenpyrad in Rats

| Tissue | Concentration (mg eq/kg) | Time Post-Dose | Gender |

|---|---|---|---|

| Liver | 7.75 | 4 h | Male |

| Liver | 10.6 | 4 h | Female |

| Kidney | 6.11 | 4 h | Male |

| Kidney | 6.93 | 4 h | Female |

Case Studies and Research Findings

- Efficacy Against Pests :

- Human Exposure Studies :

-

Potential Therapeutic Applications :

- Beyond its agricultural use, tolfenpyrad is being investigated for potential applications in medicine, particularly targeting mitochondrial dysfunctions associated with various diseases.

Safety and Regulatory Aspects

The safety profile of tolfenpyrad has been evaluated by regulatory bodies such as the WHO and FAO. Comprehensive studies have established acceptable daily intake levels and have assessed its environmental impact .

Propiedades

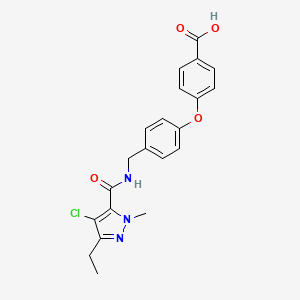

IUPAC Name |

4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVSUNMIWLQBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.